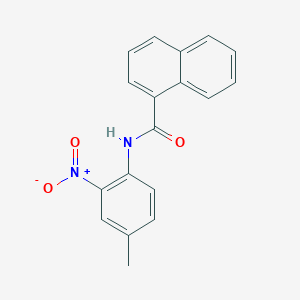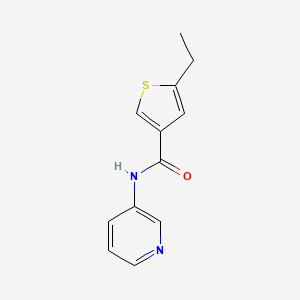
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, also known as MPIPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of (4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is not yet fully understood, but it is believed to act on a variety of molecular targets within the body. One proposed mechanism involves the inhibition of certain enzymes that are involved in the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to exhibit a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of cellular signaling pathways. These effects may contribute to the compound's potential as a therapeutic agent for a variety of conditions.
実験室実験の利点と制限
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has several advantages as a compound for use in laboratory experiments. It is relatively easy to synthesize, and has been shown to exhibit a range of biochemical and physiological effects. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several areas of future research that could be pursued with regard to (4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol. One potential avenue of research is the development of new drugs based on the compound, which could be used to treat a variety of conditions. Additionally, further studies could be conducted to better understand the compound's mechanism of action and potential side effects, which could help to inform future drug development efforts. Finally, studies could be conducted to investigate the compound's potential as a therapeutic agent for other conditions beyond neurodegenerative diseases, such as cancer or cardiovascular disease.
合成法
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions. One such method involves the reaction of 4-bromo-1-methyl-2-nitrobenzene with 1-methyl-2-propylimidazole in the presence of a palladium catalyst. The resulting intermediate is then reduced to (4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol using a borohydride reagent.
科学的研究の応用
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that (4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has neuroprotective effects, which may help to prevent or slow the progression of these diseases.
特性
IUPAC Name |
(4-methylphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-5-14-16-10-13(17(14)3)15(18)12-8-6-11(2)7-9-12/h6-10,15,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXMZDAHOUFAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(C2=CC=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4936636.png)
![4-cyano-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B4936647.png)
![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4936648.png)
![1-(4-bromophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4936656.png)
![2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4936663.png)

![1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4936677.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4936691.png)
![ethyl [(8-benzyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B4936705.png)

![(1R*,2R*,4R*)-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4936714.png)
![methyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4936722.png)
![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)